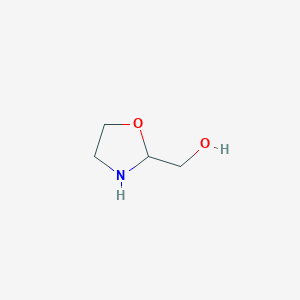

Oxazolidinylmethyl alcohol

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H9NO2 |

|---|---|

Molecular Weight |

103.12 g/mol |

IUPAC Name |

1,3-oxazolidin-2-ylmethanol |

InChI |

InChI=1S/C4H9NO2/c6-3-4-5-1-2-7-4/h4-6H,1-3H2 |

InChI Key |

UPUSBBKJEKFTLM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(N1)CO |

Origin of Product |

United States |

Synthetic Methodologies for Oxazolidinylmethyl Alcohol Derivatives

Precursor-Based Synthetic Routes

This approach focuses on building the core oxazolidine (B1195125) ring system with the desired hydroxymethyl functionality from simpler, acyclic molecules. Key strategies include cyclization reactions, the use of chiral pool precursors, and stereoselective ring formation.

Cyclization Reactions from β-Amino Alcohols

The condensation of β-amino alcohols with aldehydes or ketones is a classical and widely employed method for the synthesis of 1,3-oxazolidines. nih.govacs.orgnih.gov This reaction typically proceeds through the formation of a transient iminium ion, which then undergoes intramolecular nucleophilic attack by the hydroxyl group to form the five-membered oxazolidine ring. nih.gov The reaction is often reversible, and the stereochemical outcome can be influenced by the reaction conditions, with thermodynamic control often favoring the formation of the more stable diastereomer. mdpi.com

A variety of aldehydes, including formaldehyde (B43269) and aromatic aldehydes, have been successfully used in these cyclization reactions. mdpi.comscirp.org For instance, the reaction of N-methyl aminoethanol with various aldehydes under microwave irradiation in the presence of air has been shown to produce oxazolidines efficiently. scirp.org Similarly, the condensation of 2-hydroxymethylpiperidine with a range of aldehydes yields hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines, a class of bicyclic oxazolidines. nih.govacs.org

The nature of the β-amino alcohol and the aldehyde or ketone determines the substitution pattern of the resulting oxazolidine. The use of β-amino alcohols already possessing a hydroxymethyl group allows for the direct incorporation of this functionality into the final product.

Table 1: Examples of Oxazolidine Synthesis from β-Amino Alcohols and Aldehydes

| β-Amino Alcohol | Aldehyde | Product | Reference |

| N-methyl aminoethanol | Various aldehydes | Substituted oxazolidines | scirp.org |

| 2-hydroxymethylpiperidine | Various aldehydes | Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines | nih.govacs.org |

| Tris(hydroxymethyl) methylamine | Substituted benzaldehydes | Substituted 1,3-oxazolidines | mdpi.com |

Derivatization of Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orgnih.govresearchgate.net These molecules serve as valuable starting materials for the synthesis of complex chiral molecules, including oxazolidinylmethyl alcohol derivatives. By utilizing precursors from the chiral pool, chemists can efficiently introduce stereocenters into the target molecule. wikipedia.orgtcichemicals.com

For example, β-amino alcohols derived from natural amino acids are extensively used as chiral precursors. nih.govopenaccessjournals.comresearchgate.net The reduction of amino acids provides access to enantiomerically pure amino alcohols, which can then be cyclized with aldehydes or ketones to form chiral oxazolidines. researchgate.netwikipedia.org This strategy allows for the synthesis of optically active this compound derivatives with a predictable stereochemistry. For instance, the synthesis of enantiomerically pure 2-((5R)-2-oxo-5-oxazolidinyl)methyl)-1H-isoindole-1,3(2H)-dione has been achieved from (R)-epichlorohydrin, a versatile chiral building block. niscpr.res.inresearchgate.net

Stereoselective Formation of Oxazolidine Ring Systems with Hydroxymethyl Functionality

Achieving high stereoselectivity in the formation of the oxazolidine ring is crucial, especially when synthesizing specific stereoisomers of biologically active compounds. Several methods have been developed to control the stereochemical outcome of the cyclization reaction. nih.govmdpi.com

One approach involves the use of chiral catalysts. For example, a chiral magnesium phosphate (B84403) catalyst has been shown to be highly efficient in the one-pot synthesis of a wide range of 1,3-oxazolidines with excellent enantioselectivities. organic-chemistry.org Another strategy is the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives, which generates cis-disubstituted 1,3-oxazolidines with good to excellent diastereoselectivity. nih.gov

Furthermore, the inherent stereochemistry of the starting β-amino alcohol can direct the stereoselective formation of the oxazolidine ring. mdpi.com For instance, the condensation of D-glucamine with aromatic aldehydes leads to the formation of chiral trans-configured oxazolidines. mdpi.com The stereochemical outcome can also be influenced by thermodynamic versus kinetic control of the reaction. mdpi.com

Functional Group Interconversions on Existing Oxazolidine Scaffolds

An alternative synthetic strategy involves the modification of a pre-existing oxazolidine ring to introduce or alter functional groups, including the hydroxymethyl moiety. This approach is particularly useful for creating a library of diverse analogues from a common oxazolidine intermediate.

Introduction of the Hydroxymethyl Moiety via Reduction or Alkylation

The hydroxymethyl group can be introduced onto an oxazolidine ring through the reduction of a carboxylic acid or ester functionality. chemguide.co.ukorganic-chemistry.org For example, an oxazolidine bearing a carboxylate group at the desired position can be reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the corresponding this compound. chemguide.co.uk Recent advancements have also explored milder and more selective reducing agents. organic-chemistry.orgnih.gov For instance, the reduction of methyl 2-oxo-1,3-oxazolidine-5-carboxylate can yield the corresponding alcohol.

Alkylation reactions can also be employed to introduce a hydroxymethyl group. This typically involves the reaction of an oxazolidine with a suitable electrophile containing a protected hydroxyl group, followed by deprotection.

Table 2: Reagents for Reduction of Carboxylic Acid Derivatives to Alcohols

| Reagent | Substrate | Notes | Reference |

| Lithium aluminum hydride (LiAlH₄) | Carboxylic acids, Esters | Powerful, non-selective reducing agent. | chemguide.co.uk |

| Sodium borohydride (B1222165) (NaBH₄) | Esters | Requires activation, more selective than LiAlH₄. | organic-chemistry.org |

| Phenylsilane (PhSiH₃) with Manganese(I) catalyst | Carboxylic acids | Mild conditions, high yields. | nih.gov |

Modification of Substituents for Diverse this compound Analogues

Once the core this compound scaffold is synthesized, further modifications can be made to the substituents on the ring to generate a diverse range of analogues. diva-portal.orgnih.gov These modifications can involve reactions such as alkylation, acylation, or cross-coupling reactions to introduce various groups at different positions of the oxazolidine ring. tandfonline.com

For example, the nitrogen atom of the oxazolidine ring can be alkylated or acylated to introduce different substituents. tandfonline.comresearchgate.net Similarly, if the oxazolidine ring contains other functional groups, these can be manipulated to create further diversity. This approach allows for the systematic exploration of the structure-activity relationship of this compound derivatives by varying the substituents and observing the effect on their biological properties.

Chemical Transformations of Oxazolidinylmethyl Alcohol Derivatives

Reactivity of the Hydroxyl Group

The primary alcohol functionality in oxazolidinylmethyl alcohol derivatives is a key site for chemical modification, readily participating in oxidation, esterification, and etherification reactions.

The primary alcohol group of this compound derivatives can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The oxidation of analogous heteroaryl methanols, such as thiazol-2-ylmethanol, has been studied and provides insight into the potential oxidative pathways for this compound. For instance, treatment of aryl and heteroaryl thiazol-2-ylmethanols with sulfuric acid in a dimethoxyethane-water mixture at elevated temperatures can yield the corresponding ketones, suggesting that under certain hydrolytic and oxidative conditions, the alcohol can be converted to a carbonyl group researchgate.netrsc.org. While this represents a transformation of a secondary alcohol to a ketone, similar principles can be applied to the oxidation of the primary alcohol of oxazolidinylmethyl derivatives.

For the controlled oxidation to an aldehyde, milder oxidizing agents are typically employed. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) are effective for this transformation. It is crucial to perform these reactions under anhydrous conditions to prevent over-oxidation to the carboxylic acid.

To achieve complete oxidation to the corresponding carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (generated from chromium trioxide and sulfuric acid, also known as the Jones reagent), or a two-step, one-pot procedure involving an initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO2).

A summary of typical oxidation reactions and conditions is presented in the table below.

| Starting Material | Product | Reagent(s) | Solvent | Typical Yield |

| (Oxazolidin-2-yl)methanol | (Oxazolidin-2-yl)carbaldehyde | PCC or DMP | CH2Cl2 | Good to Excellent |

| (Oxazolidin-2-yl)methanol | Oxazolidine-2-carboxylic acid | KMnO4 or H2CrO4 | Acetone/Water | Moderate to Good |

Table 1: Oxidation Reactions of (Oxazolidin-2-yl)methanol

The hydroxyl group of this compound derivatives can be readily converted into esters and ethers, providing a means to introduce a wide array of functional groups and protecting groups.

Esterification:

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. For substrates that are sensitive to strong acids, milder conditions can be employed, such as the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to promote the reaction between the alcohol and a carboxylic acid. The use of highly reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, provides another efficient route to esters organic-chemistry.orgresearchgate.net.

| Alcohol Derivative | Acylating Agent | Catalyst/Base | Product |

| (Oxazolidin-2-yl)methanol | Acetic Anhydride | Pyridine | (Oxazolidin-2-yl)methyl acetate |

| (Oxazolidin-2-yl)methanol | Benzoyl Chloride | Triethylamine | (Oxazolidin-2-yl)methyl benzoate |

| (Oxazolidin-2-yl)methanol | Benzoic Acid | H2SO4 (cat.) | (Oxazolidin-2-yl)methyl benzoate |

Table 2: Representative Esterification Reactions

Etherification:

Etherification of the hydroxyl group can be accomplished through various methods, with the Williamson ether synthesis being a widely used approach. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Another common method involves the acid-catalyzed dehydration of two alcohol molecules, although this is less suitable for producing unsymmetrical ethers. For the synthesis of specific ethers, such as methyl or ethyl ethers, reagents like dimethyl sulfate (B86663) or diethyl sulfate can be used in the presence of a base organic-chemistry.org.

| Alcohol Derivative | Reagent | Base | Product |

| (Oxazolidin-2-yl)methanol | Methyl Iodide | NaH | 2-(Methoxymethyl)oxazolidine |

| (Oxazolidin-2-yl)methanol | Benzyl (B1604629) Bromide | NaH | 2-(Benzyloxymethyl)oxazolidine |

Table 3: Representative Etherification Reactions

Reactions Involving the Oxazolidine (B1195125) Ring System

The oxazolidine ring itself is susceptible to various chemical transformations, including ring-opening reactions and reactions at the nitrogen and oxygen heteroatoms.

The oxazolidine ring can be cleaved under various conditions to yield functionalized amino alcohols. The stability of the ring is dependent on the substituents and the reaction conditions. Acid-catalyzed hydrolysis can lead to the cleavage of the C2-O and C2-N bonds, regenerating the parent amino alcohol and the corresponding aldehyde or ketone from which the oxazolidine was derived.

Reductive ring-opening provides a valuable method for the synthesis of N-substituted amino alcohols. For instance, the reductive cleavage of the N-O bond in isoxazolidine (B1194047) rings, a related heterocyclic system, can be achieved through catalytic hydrogenation over Raney nickel, yielding 1,3-amino alcohols hkbu.edu.hk. Similar strategies can be envisioned for oxazolidine rings, particularly those with specific activating groups. Ring-opening reactions of oxazolidinethiones at the C5 position have also been reported, leading to N-Boc protected esters researchgate.net.

The nitrogen atom of the oxazolidine ring is nucleophilic and can react with various electrophiles. For instance, N-acylation can be achieved using acyl chlorides or anhydrides. N-alkylation can occur with alkyl halides, though this can sometimes lead to quaternization and subsequent ring-opening. The reactivity of the nitrogen is influenced by the substituents on the ring.

Electrophilic reactions at the ring oxygen are less common but can be involved in certain ring-opening mechanisms, particularly under acidic conditions where the oxygen can be protonated, making the C2 carbon more susceptible to nucleophilic attack.

Stereochemical Implications of Transformations

Reactions involving chiral this compound derivatives can have significant stereochemical outcomes. The stereocenters present in the oxazolidine ring can direct the stereochemistry of reactions at adjacent positions.

When the hydroxyl group is transformed, the stereochemistry of the oxazolidine ring is typically retained, as the bonds to the chiral centers are not directly involved in the reaction. For example, in oxidation, esterification, and etherification reactions, the configuration of the ring remains unchanged.

However, in reactions that involve the oxazolidine ring itself, the stereochemistry can be either retained, inverted, or lost, depending on the mechanism of the reaction. For instance, in ring-opening reactions, the stereochemical outcome at the C2, C4, and C5 positions is highly dependent on the reaction conditions and the nature of the attacking nucleophile.

The stereoselective synthesis of oxazolidin-2-ones from chiral starting materials highlights the importance of stereocontrol in these systems researchgate.netnih.gov. The inherent chirality of the starting amino alcohol can be used to induce asymmetry in subsequent transformations, making chiral this compound derivatives valuable intermediates in asymmetric synthesis. For example, the kinetic resolution of racemic alcohols has been achieved using chiral N-phosphoryl oxazolidinones, demonstrating the influence of the oxazolidine stereochemistry on the reaction's selectivity lookchem.com.

Diastereoselectivity and Enantioselectivity in Transformations

The stereochemical course of reactions involving this compound derivatives is largely dictated by the chiral environment established by the oxazolidine moiety. This influence manifests in both diastereoselective and enantioselective transformations, where the chiral structure favors the formation of one or more stereoisomers over others.

A notable example of a diastereoselective transformation is the epoxidation of unsaturated this compound derivatives. Research has demonstrated that the epoxidation of chiral oxazolidine-substituted olefins can proceed with a high degree of diastereoselectivity. In one study, the epoxidation of such olefins using dimethyldioxirane (B1199080) (DMD) or m-chloroperbenzoic acid (m-CPBA) resulted in diastereomeric ratios of up to >98:2 nih.gov. The observed stereoselectivity is attributed to the directing effect of a urea (B33335) functionality attached to the oxazolidine ring. Hydrogen bonding between the remote NH group of the urea and the epoxidizing agent is believed to favor attack from one face of the olefin over the other nih.gov. This level of control highlights how functional groups appended to the oxazolidine ring can work in concert with the inherent chirality of the system to achieve high diastereoselectivity.

The stereochemical outcome can be reversed by modifying the directing group. For instance, methylation of the NH group of the urea functionality prevents the formation of the hydrogen bond. Consequently, the epoxidizing agent is sterically repelled by the bulkier methylated urea group, leading to a reversal of the facial selectivity of the epoxidation nih.gov.

While the above example illustrates a substrate-controlled diastereoselective reaction, this compound derivatives are also pivotal in reagent-controlled enantioselective processes. Chiral ligands derived from oxazolidines are extensively used in asymmetric catalysis to induce enantioselectivity in a wide range of reactions nih.gov. These ligands coordinate to a metal center, creating a chiral catalytic species that preferentially catalyzes the formation of one enantiomer of the product. The rigid and tunable structure of the oxazolidine ring is advantageous in designing effective chiral ligands for reactions such as asymmetric alkylations, aldol (B89426) reactions, and cycloadditions nih.gov.

The following table provides data on the diastereoselective epoxidation of a chiral oxazolidine-substituted olefin, illustrating the high level of stereocontrol that can be achieved.

| Substrate | Epoxidizing Agent | Solvent | Diastereomeric Ratio (dr) |

| Chiral oxazolidine-substituted olefin with urea group | Dimethyldioxirane (DMD) | Acetone | >98:2 |

| Chiral oxazolidine-substituted olefin with urea group | m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane | 97:3 |

| Chiral oxazolidine-substituted olefin with methylated urea group | Dimethyldioxirane (DMD) | Acetone | 15:85 (reversed selectivity) |

Data sourced from Org. Lett. 2001, 3 (1), pp 79–82. nih.gov

Strategic Utility of Oxazolidinylmethyl Alcohol Derivatives in Asymmetric Synthesis

Chiral Auxiliary Functionality

The fundamental principle behind using a chiral auxiliary is to convert a prochiral substrate into a chiral molecule that exhibits a facial bias. The auxiliary, being enantiomerically pure, creates a chiral environment that differentiates the two faces of the reactive functional group, such as an enolate. wikipedia.org Evans' oxazolidinone auxiliaries, derived from readily available amino alcohols, are particularly effective in this role. rsc.orgresearchgate.net They are typically attached to a carboxylic acid substrate via an amide linkage, forming an N-acyl oxazolidinone.

The stereocontrol exerted by oxazolidinone auxiliaries is achieved through steric and conformational effects. wikipedia.org Once the N-acyl oxazolidinone is formed, a key step is the generation of a metal enolate. The substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl (B1604629) or isopropyl group derived from the parent amino alcohol) effectively shields one face of the resulting enolate.

This steric hindrance forces an approaching electrophile to attack from the less hindered face, leading to the formation of one diastereomer in preference to the other. wikipedia.org In the case of aldol (B89426) reactions, the stereochemical outcome is often explained by the Zimmerman-Traxler transition state model. wikipedia.org The formation of a rigid, six-membered ring transition state, where both the enolate oxygen and the aldehyde oxygen coordinate to a Lewis acid (commonly a boron atom), dictates the relative stereochemistry of the newly formed stereocenters. wikipedia.org The aldehyde's substituent typically occupies an equatorial position to minimize 1,3-diaxial interactions, leading to the predictable formation of the syn-aldol product. wikipedia.org The absolute stereochemistry of the product is directly controlled by the chirality of the auxiliary used. wikipedia.org

A critical feature of an effective chiral auxiliary is that it can be removed cleanly from the product without causing racemization of the newly created stereocenters and can be recovered with high optical purity for reuse. wikipedia.org The process typically involves three stages: covalent attachment of the auxiliary to the substrate, the diastereoselective transformation, and finally, cleavage of the auxiliary. wikipedia.org

For N-acyl oxazolidinones, the auxiliary can be removed through several methods depending on the desired functionality of the product.

Hydrolysis: Saponification with reagents like lithium hydroxide (B78521) or sodium hydroxide yields the chiral carboxylic acid.

Reduction: Reductive cleavage, often using lithium borohydride (B1222165), produces the corresponding chiral primary alcohol. researchgate.netresearchgate.net

Conversion to Esters: Alcoholysis with reagents such as sodium methoxide (B1231860) in methanol (B129727) can generate the methyl ester.

Conversion to Amides: Aminolysis can be used to form primary or secondary amides.

Applications in Key Asymmetric Transformations

Oxazolidinone auxiliaries have proven to be exceptionally versatile, providing high levels of stereocontrol in a range of important asymmetric reactions, including alkylations, aldol reactions, and Michael additions. rsc.orgresearchgate.net

Asymmetric alkylation using oxazolidinone auxiliaries is a powerful method for constructing α-chiral carbonyl compounds. rsc.orgucc.ie The process involves the deprotonation of an N-acyl oxazolidinone with a strong, non-nucleophilic base to form a chiral enolate. This enolate then reacts with an electrophile, such as an alkyl halide. The inherent chirality of the auxiliary directs the alkylation to a single face of the enolate, resulting in a product with high diastereomeric purity. rsc.org This strategy has been successfully applied as a key step in the total synthesis of numerous biologically active natural products. rsc.orgresearchgate.net

| Auxiliary Substituent (R) | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield |

|---|---|---|---|---|

| Benzyl | N-Propionyl oxazolidinone | Benzyl bromide | >98% | 90% |

| Isopropyl | N-Propionyl oxazolidinone | Allyl iodide | 95% | 85% |

| Benzyl | N-Acetyl oxazolidinone | Ethyl iodide | 94% | 88% |

| Isopropyl | N-Butyryl oxazolidinone | Methyl iodide | 96% | 92% |

Data in the table is compiled from representative examples in synthetic literature.

The Evans asymmetric aldol reaction is one of the most reliable and widely used methods for creating contiguous stereocenters. wikipedia.orgresearchgate.net The reaction employs an N-acyl oxazolidinone as the chiral auxiliary to control the stereoselective reaction between an enolate and an aldehyde. wikipedia.org Typically, a boron enolate is generated using dibutylboron triflate and a tertiary amine base, which then reacts with an aldehyde substrate. wikipedia.org This methodology consistently produces syn-aldol adducts with excellent diastereoselectivity, establishing two adjacent stereocenters in a single, predictable step. wikipedia.orgnih.gov

| Auxiliary Substituent (R) | Enolate Source | Aldehyde | Diastereoselectivity (syn:anti) | Yield |

|---|---|---|---|---|

| Benzyl | N-Propionyl oxazolidinone | Isobutyraldehyde | >99:1 | 85% |

| Isopropyl | N-Propionyl oxazolidinone | Benzaldehyde | 98:2 | 91% |

| (S)-sec-Butyl | N-Propionyl oxazolidinone | Acetaldehyde | 97:3 | 80% |

| Benzyl | N-Butyryl oxazolidinone | Propionaldehyde | >99:1 | 88% |

Data in the table is compiled from representative examples in synthetic literature.

In diastereoselective Michael additions, the enolate derived from an N-acyl oxazolidinone acts as the nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound. The chiral auxiliary effectively controls the facial selectivity of the enolate's attack on the Michael acceptor. This reaction is a powerful tool for the stereocontrolled formation of 1,5-dicarbonyl compounds and related structures, which are versatile intermediates in organic synthesis. The stereochemical outcome can be influenced by the choice of Lewis acid, which coordinates to both the enolate and the acceptor, organizing the transition state to favor the formation of a single diastereomer.

| Auxiliary | Michael Donor (Enolate Source) | Michael Acceptor | Diastereomeric Ratio (d.r.) | Yield |

|---|---|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | N-Crotonyl oxazolidinone | Dimethyl malonate | 95:5 | 85% |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl oxazolidinone | Methyl vinyl ketone | 90:10 | 78% |

| (S)-4-Isopropyl-2-oxazolidinone | N-Cinnamoyl oxazolidinone | Nitroethylene | 92:8 | 81% |

Data in the table is compiled from representative examples in synthetic literature.

Stereoselective Diels-Alder Reactions

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been rendered highly stereoselective through the use of chiral auxiliaries, among which oxazolidinylmethyl alcohol derivatives, particularly N-acyloxazolidinones, have proven to be exceptionally effective. These auxiliaries offer a reliable method for controlling the facial selectivity of the dienophile, leading to the formation of enantiomerically enriched cycloadducts. The stereochemical outcome is often dictated by the formation of a chelated intermediate with a Lewis acid, which blocks one face of the dienophile and directs the approach of the diene to the less hindered face.

One notable application involves the asymmetric Diels-Alder reaction of chiral 3-(acyloxy)acryloyl oxazolidinones with cyclopentadiene (B3395910), promoted by various Lewis acids. rsc.orgresearchgate.netrsc.orgnih.gov In these reactions, the oxazolidinone auxiliary plays a crucial role in directing the stereochemical course of the cycloaddition. For instance, the use of diethylaluminum chloride as a Lewis acid with a 3-(4-methoxybenzoyl)acryloyl oxazolidinone derivative has been shown to provide the desired endo cycloadduct with excellent diastereoselectivity and in high yields. rsc.org Specifically, the reaction between the dienophile derived from (S)-4-benzyl-2-oxazolidinone and cyclopentadiene in the presence of diethylaluminum chloride afforded the corresponding endo adduct in 98% yield and with a diastereomeric ratio of >99:1. rsc.org The high level of stereocontrol is attributed to the formation of a rigid chelated complex between the Lewis acid and the N-acyloxazolidinone, which effectively shields one face of the dienophile.

Another significant advancement is the development of catalytic asymmetric Diels-Alder reactions. For example, a chiral iron(III)-bipyridine diol complex has been successfully employed as a catalyst for the Diels-Alder reaction of α,β-unsaturated oxazolidin-2-one derivatives. nih.govacs.org This catalytic system, using a low catalyst loading, has demonstrated high yields and excellent enantiomeric excesses for the formation of endo-cycloadducts. In the reaction between cyclopentadiene and various substituted acryloyloxazolidin-2-ones, enantiomeric excesses of up to 98% have been achieved. nih.gov A proposed model for the stereoinduction suggests that the chiral ligand creates a well-defined chiral environment around the iron center, leading to a highly organized transition state that favors the formation of one enantiomer over the other.

The versatility of N-acyloxazolidinone dienophiles is further highlighted by their application in reactions with less reactive dienes, where they have been shown to afford uniformly higher diastereoselectivities compared to other chiral imides. harvard.edu The enhanced stereoselectivity is often attributed to favorable π-stacking interactions between the dienophile and the chiral auxiliary in the transition state. harvard.edu These methodologies provide a reliable and predictable route to highly functionalized and optically active six-membered rings, which are valuable intermediates in the synthesis of complex natural products and medicinally important compounds. rsc.orgresearchgate.netrsc.orgnih.gov

Table 1: Selected Examples of Stereoselective Diels-Alder Reactions Using this compound Derivatives

| Dienophile | Diene | Lewis Acid/Catalyst | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 3-(4-methoxybenzoyl)acryloyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | 98 | >99:1 | N/A (diastereoselective) |

| 3-Acryloyl-2-oxazolidinone | Cyclopentadiene | Fe(ClO₄)₃·6H₂O / Chiral Bipyridine Diol | 99 | >99:1 | 98 |

| 3-Crotonoyl-2-oxazolidinone | Cyclopentadiene | Fe(ClO₄)₃·6H₂O / Chiral Bipyridine Diol | 95 | >99:1 | 97 |

| 3-(3-Methyl-2-butenoyl)-2-oxazolidinone | Cyclopentadiene | Fe(ClO₄)₃·6H₂O / Chiral Bipyridine Diol | 91 | >99:1 | 96 |

Other Emerging Stereoselective Transformations

Beyond the well-established Diels-Alder reaction, derivatives of this compound, particularly N-acyl oxazolidinones, are increasingly being utilized as powerful chiral auxiliaries in a variety of other emerging stereoselective transformations. These reactions leverage the predictable stereocontrol exerted by the oxazolidinone scaffold to synthesize a wide array of chiral molecules with high optical purity.

Asymmetric Aldol Reactions: The aldol reaction is a cornerstone of carbon-carbon bond formation, and N-acyl oxazolidinones have been instrumental in the development of its asymmetric variants. The use of chlorotitanium enolates of N-acyl oxazolidinones has been shown to produce 'Evans syn' aldol products with high diastereoselectivity. researchgate.net For instance, the reaction of an N-propionyl oxazolidinone with an aldehyde in the presence of titanium tetrachloride and diisopropylethylamine can yield the corresponding syn-aldol adduct with diastereomeric ratios typically ranging from 94:6 to greater than 98:2. researchgate.net The stereochemical outcome is rationalized by the formation of a rigid, chair-like transition state involving the titanium enolate, where the substituent on the chiral auxiliary effectively blocks one face of the enolate from the approaching aldehyde. A significant development in this area is the ability to reverse the diastereofacial selectivity by using different titanium enolates, providing access to "non-Evans syn" products. acs.orgscielo.org.mx

Stereoselective Conjugate Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems is another fundamental transformation where N-enoyl oxazolidinones have demonstrated significant utility as chiral Michael acceptors. These reactions allow for the stereoselective formation of a new carbon-carbon or carbon-heteroatom bond at the β-position of the carbonyl system. For example, the conjugate addition of alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones has been achieved with high enantioselectivity using bifunctional acid-base catalysts. nih.gov This method provides a direct route to optically active chiral sulfur compounds. The success of these reactions often relies on the ability of the chiral auxiliary to control the conformation of the enone system and direct the incoming nucleophile to a specific face.

Asymmetric Alkylation: Chiral oxazolidinones have also been employed as effective auxiliaries in the asymmetric alkylation of enolates. rsc.org This strategy is a reliable method for the construction of α-chiral carbonyl compounds. The process typically involves the formation of a metal enolate from the N-acyl oxazolidinone, followed by reaction with an alkyl halide. The stereoselectivity is governed by the chiral environment created by the oxazolidinone auxiliary, which directs the approach of the electrophile.

These emerging applications highlight the continued importance of this compound derivatives in asymmetric synthesis. Their robust nature, predictable stereochemical control, and the ease of removal of the auxiliary after the desired transformation make them invaluable tools for the construction of complex, enantiomerically pure molecules.

Table 2: Overview of Emerging Stereoselective Transformations

| Transformation | Substrate | Reagent/Catalyst | Key Feature | Typical Stereoselectivity |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | N-Propionyl oxazolidinone | TiCl₄, i-Pr₂NEt | Formation of 'Evans syn' aldol products | d.r. up to >98:2 |

| Conjugate Addition | α,β-Unsaturated N-acyl oxazolidinone | Alkyl thiol, Bifunctional catalyst | Synthesis of chiral sulfur compounds | High enantioselectivity |

| Asymmetric Alkylation | N-Acyl oxazolidinone | Metal enolate formation, Alkyl halide | Construction of α-chiral carbonyls | High diastereoselectivity |

Oxazolidinylmethyl Alcohol Derivatives As Pivotal Organic Building Blocks

Versatility in the Synthesis of Heterocyclic Systems

Oxazolidinylmethyl alcohol derivatives serve as valuable precursors for the synthesis of a diverse range of heterocyclic compounds. The inherent stereochemistry of the oxazolidinone ring allows for the diastereoselective construction of new stereocenters, making them particularly useful in asymmetric synthesis.

One of the key applications of these derivatives is in the synthesis of functionalized oxazolidines and other related N,O-heterocycles. Various synthetic strategies have been developed to achieve this, including:

Domino Annulation/Mannich Reactions: Metal-free domino reactions provide an efficient route to functionalized oxazolidines.

Transition Metal-Catalyzed Cascade Reactions: Palladium and other transition metals catalyze cascade reactions that lead to the formation of complex heterocyclic systems.

[2+3] Cycloadditions: The reaction of azomethine ylides with carbonyl compounds is a powerful method for the synthesis of oxazolidine (B1195125) derivatives.

These methods offer high yields and stereoselectivity, enabling the synthesis of a wide variety of substituted heterocyclic structures. The ability to control the stereochemistry at multiple centers is a significant advantage in the synthesis of biologically active molecules.

Contributions to Total Synthesis of Complex Organic Molecules

The structural rigidity and chirality of this compound derivatives make them ideal starting materials for the total synthesis of complex natural products and other challenging organic molecules.

β-Lactams are a critical class of compounds, most notably recognized for their antibacterial activity in penicillins and cephalosporins. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a cornerstone of β-lactam synthesis. Chiral auxiliaries derived from oxazolidinones are frequently employed to induce stereoselectivity in these reactions, leading to the formation of enantiomerically pure β-lactams. Recent advancements have focused on developing catalytic, enantioselective versions of the Staudinger reaction, further enhancing the utility of this methodology.

Table 1: Key Reactions in β-Lactam Synthesis

| Reaction Type | Description | Key Features |

| Staudinger Synthesis | [2+2] cycloaddition of a ketene and an imine. | Convergent route, allows for stereocontrol. |

| Kinugasa Reaction | Reaction of a nitrone with a terminal alkyne catalyzed by a copper(I) salt. | Forms 4-substituted β-lactams. |

| Metal-Catalyzed Carbonylation | Carbonylation of diazo compounds to form ketenes for subsequent cycloaddition. | Mild reaction conditions, good yields. |

Derivation of Nonproteogenic α-Amino Acids

Nonproteogenic α-amino acids are important components of many biologically active peptides and natural products. Oxazolidinone derivatives serve as valuable chiral templates for the asymmetric synthesis of these compounds. The alkylation of N-acyloxazolidinones, followed by hydrolysis, provides a reliable method for the preparation of a wide range of enantiomerically pure α-amino acids. This approach allows for the introduction of diverse side chains, providing access to a vast library of unnatural amino acids for applications in medicinal chemistry and chemical biology.

The utility of this compound derivatives extends to the total synthesis of numerous bioactive natural products. Their ability to control stereochemistry is paramount in constructing complex molecular architectures with multiple chiral centers. For instance, they have been employed in the synthesis of various alkaloids, macrolides, and other classes of natural products that exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.

Role in Pharmaceutical Intermediates and Scaffolds Synthesis (e.g., Linezolid Precursors)

Oxazolidinone-based structures are central to the development of a number of pharmaceuticals. A prime example is the antibiotic Linezolid, which belongs to the oxazolidinone class of antibacterial agents. The synthesis of Linezolid and its analogues heavily relies on intermediates derived from (R)-5-(hydroxymethyl)-3-substituted-oxazolidin-2-ones. researchgate.net

The key synthetic step often involves the conversion of the 5-hydroxymethyl group to a 5-aminomethyl group, which is a crucial pharmacophore for antibacterial activity. google.com Various synthetic routes have been developed to optimize the synthesis of these key intermediates, focusing on high yields, stereochemical purity, and the use of readily available starting materials. researchgate.net The development of efficient and scalable syntheses of these precursors is of significant industrial importance. google.com

Table 2: Selected Pharmaceutical Intermediates Derived from this compound

| Intermediate | Application |

| (R)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | Key precursor for the antibiotic Linezolid. researchgate.net |

| (R)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide | Linezolid. |

| 5-(Azidomethyl)oxazolidinones | Versatile intermediates for the synthesis of various oxazolidinone antibiotics. |

Integration in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. This compound and its derivatives are increasingly being incorporated into these elegant reaction sequences.

For example, MCRs involving 1,2-amino alcohols can lead to the rapid construction of functionalized oxazolidines. researchgate.net These reactions often proceed with high stereoselectivity, with the chirality of the starting amino alcohol being effectively transferred to the product. The integration of oxazolidinone scaffolds into cascade reactions has enabled the efficient synthesis of complex heterocyclic systems that would otherwise require lengthy, stepwise synthetic routes. nih.gov This approach is particularly valuable in the generation of molecular diversity for drug discovery and development.

Emerging Research Frontiers and Methodological Advancements in Oxazolidinylmethyl Alcohol Chemistry

Development of Innovative Catalytic Systems for Oxazolidinylmethyl Alcohol Derivative Synthesis

The synthesis of structurally defined this compound derivatives, particularly in an enantiomerically pure form, heavily relies on advanced catalytic methods. Recent research has moved beyond traditional synthesis, which often involves the straightforward condensation of amino alcohols with carbonyl compounds, towards more sophisticated and efficient catalytic strategies. wikipedia.orgrsc.org

Organocatalysis: A significant area of innovation is the use of small organic molecules as catalysts. Chiral organocatalysts have proven effective in asymmetric synthesis, providing access to specific stereoisomers of oxazolidine (B1195125) rings. For instance, quinine-derived bifunctional squaramide catalysts have been successfully employed in domino reactions to construct spirooxindole- and pyrazolinone-embedded oxazolidines with high diastereoselectivity and enantioselectivity. acs.orgresearchgate.netrsc.org These reactions often proceed through a hemiaminal formation followed by an intramolecular Michael reaction. Another approach involves the use of phosphazene bases for the intramolecular hydroamidation of amide alkenes to yield cyclic products, including oxazolidinones. organic-chemistry.org

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative for synthesizing chiral compounds. In the context of oxazolidinone synthesis, which is structurally related to this compound, biocatalytic cascade processes are being developed. researchgate.net For example, halohydrin dehalogenases are valuable biocatalysts for chiral synthesis due to their stereoselectivity. researchgate.net Engineered variants of these enzymes can be used in one-pot processes for the stereo- and regioselective aminohydroxylation of alkenes to produce chiral oxazolidinones. researchgate.net

Metal-Based Catalysis: Transition metal catalysis remains a cornerstone of complex molecule synthesis. Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives allows for the stereoselective synthesis of disubstituted 1,3-oxazolidines. organic-chemistry.org Furthermore, copper-based catalytic systems, often in combination with ionic liquids, have been developed for the efficient synthesis of 2-oxazolidinones from propargylic alcohols, 2-aminoethanols, and carbon dioxide. mdpi.com

Below is a table summarizing some of the innovative catalytic systems being explored:

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages |

| Organocatalyst | Quinine-derived squaramide | Domino reaction (hemiaminal formation/aza-Michael addition) | High diastereo- and enantioselectivity. acs.orgresearchgate.net |

| Organocatalyst | Polystyrene-supported TBD | Cycloaddition | Halide-free, recyclable catalyst. rsc.org |

| Biocatalyst | Engineered Halohydrin dehalogenase | Asymmetric aminohydroxylation | High stereoselectivity, green synthesis. researchgate.net |

| Metal Catalyst | Palladium complex with phosphoramidite (B1245037) ligand | Decarboxylative cycloaddition | High enantio- and diastereoselectivities under mild conditions. organic-chemistry.org |

| Metal Catalyst | CuBr in ionic liquid | Three-component reaction | High efficiency under atmospheric CO2 pressure, recyclable. mdpi.com |

Application of Green Chemistry Principles in Synthesis and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and its derivatives. The focus is on minimizing waste, using less hazardous substances, and improving energy efficiency.

A notable application of green chemistry is the utilization of carbon dioxide (CO2) as a C1 feedstock. mdpi.comrsc.org CO2 is an abundant, inexpensive, and non-toxic renewable carbon source. Catalytic systems have been developed to incorporate CO2 into molecular frameworks to produce oxazolidinones, which are closely related to this compound derivatives. rsc.orgresearchgate.net This approach often replaces toxic reagents like phosgene (B1210022). rsc.org For example, a CuBr/ionic liquid system can efficiently catalyze the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO2 at atmospheric pressure. mdpi.com

Solvent selection is another key aspect of green chemistry. Research has focused on developing solvent-free reaction conditions or employing environmentally benign solvents. acs.org Deep eutectic solvents (DESs), which are inexpensive, biodegradable, and non-toxic, have been used as both the catalyst and reaction medium for the synthesis of oxazolidinones. researchgate.net Additionally, regioselective synthesis of oxazolidine derivatives has been achieved in high yields by reacting serinol with aldehydes and ketones in the absence of any solvent or catalyst. acs.org

The concept of atom economy is also central to green synthesis. One-pot reactions and cascade reactions are being designed to reduce the number of synthetic steps and purification procedures, thereby minimizing waste. rsc.orgacs.org For instance, the synthesis of 5-functionalized oxazolidin-2-ones can be achieved in a one-pot reaction from chiral aziridines with retention of configuration. bioorg.org

A comparison of green versus traditional synthesis approaches is presented in the table below:

| Green Chemistry Principle | Green Approach Example | Traditional Approach |

| Renewable Feedstocks | Use of CO2 as a C1 source for oxazolidinone synthesis. mdpi.comrsc.org | Use of toxic phosgene or isocyanates. researchgate.netrsc.org |

| Safer Solvents/Reaction Conditions | Solvent-free synthesis or use of deep eutectic solvents. acs.orgresearchgate.net | Use of volatile and often toxic organic solvents. |

| Atom Economy | One-pot, multi-component, or cascade reactions. acs.orgbioorg.org | Multi-step synthesis with intermediate isolation and purification. |

| Catalysis | Use of recyclable catalysts (e.g., polymer-supported or in ionic liquids). mdpi.comrsc.org | Use of stoichiometric reagents that generate waste. |

Computational Chemistry Approaches for Mechanistic Elucidation and Design

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms and for the rational design of new catalysts and substrates in oxazolidine chemistry. Density Functional Theory (DFT) and other quantum mechanical methods are employed to model reaction pathways, predict stereochemical outcomes, and elucidate the roles of catalysts and solvents.

For instance, computational studies can shed light on the conformational preferences of the oxazolidine ring. The five-membered ring is not planar and can adopt various conformations, such as envelope or twisted forms, which can influence the stereochemical outcome of reactions. mdpi.com X-ray crystallography provides experimental data on these conformations, which can then be used to validate and refine computational models. mdpi.com

Mechanistic studies often involve calculating the energy profiles of possible reaction pathways. This can help in understanding, for example, the equilibrium between the closed-ring oxazolidine form and an open-chain imine form, which has been observed in studies of pseudoproline derivatives under flow chemistry conditions. mdpi.comnih.gov Such insights are crucial for optimizing reaction conditions to favor the desired product.

Computational approaches also aid in the design of new catalysts. By modeling the transition states of catalyzed reactions, researchers can understand the key interactions between the catalyst and the substrate that are responsible for the observed selectivity. This knowledge can then be used to design new catalysts with improved activity and selectivity for the synthesis of specific this compound derivatives.

| Computational Method | Application in Oxazolidine Chemistry | Insights Gained |

| Density Functional Theory (DFT) | Modeling reaction pathways for oxazolidine formation. | Understanding transition state energies and predicting stereochemical outcomes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating enzyme-catalyzed reactions for biocatalytic synthesis. | Elucidating the role of active site residues in catalysis and selectivity. researchgate.net |

| Molecular Dynamics (MD) Simulations | Studying the conformational flexibility of the oxazolidine ring. | Identifying stable ring conformations (e.g., envelope, twist) and their influence on reactivity. mdpi.com |

| Ab initio methods | Calculating electronic properties of reactants and intermediates. | Understanding the nature of bonding and charge distribution during the reaction. |

Exploration of this compound Derivatives in Novel Material Science Applications

The unique structural features of the oxazolidine ring, including its potential for chirality and its ability to undergo ring-opening reactions, make it an attractive building block for new materials.

Polymers: Poly(2-oxazoline)s (PAOxs) are a versatile class of polymers synthesized via the cationic ring-opening polymerization of 2-oxazolines (the unsaturated analogs of oxazolidines). digitellinc.comgoogle.comscilit.com These polymers are known for their biocompatibility and "stealth" properties, making them promising for biomedical applications such as drug delivery. nih.gov The properties of PAOxs can be finely tuned by varying the side chains, allowing for the creation of materials with a range of properties from hydrophilic to hydrophobic. digitellinc.com Core cross-linked star polymers based on poly(2-oxazoline)s have been developed to enhance drug encapsulation and release. nih.gov

Another class of related polymers is the polyoxazolidinones, which contain the oxazolidinone ring in their backbone. These materials are noted for their high thermal stability and are being explored for high-temperature engineering applications. researchgate.net

Coatings and Performance Modifiers: Bisoxazolidines, which contain two oxazolidine rings, are used as performance modifiers in polyurethane coatings and paints. wikipedia.org The oxazolidine rings can hydrolyze in the presence of moisture to generate amine and hydroxyl groups. These newly formed functional groups can then react with isocyanates to form urea (B33335) and urethane (B1682113) linkages, respectively, leading to cross-linking and curing of the coating. wikipedia.org The nature of the linker connecting the two oxazolidine rings can be varied to control the properties of the final material, such as toughness and flexibility. wikipedia.org

Stimuli-Responsive Materials: Oxazolidine derivatives have been identified as a class of stimuli-responsive organic molecules. researchgate.net Their optical properties, such as color and photoluminescence, can be sensitive to the local environment, including polarity, pH, and the presence of specific ions. researchgate.net This has led to their investigation for use in chemosensors and as part of photoluminescent polymer nanoparticles. researchgate.net

The table below highlights some material applications of oxazolidine-related structures:

| Material Class | Specific Example | Key Properties | Potential Applications |

| Polymers | Poly(2-oxazoline)s (PAOxs) | Biocompatible, tunable properties, "stealth" characteristics. digitellinc.comgoogle.comnih.gov | Drug delivery systems, biomedical coatings, hydrogels. digitellinc.comnih.gov |

| Polymers | Polyoxazolidinones | High thermal stability, high glass transition temperature. researchgate.net | High-temperature engineering thermoplastics. researchgate.net |

| Coatings | Bisoxazolidines in Polyurethanes | Moisture-curing, performance modification (toughness, flexibility). wikipedia.org | Protective coatings and paints. wikipedia.org |

| Smart Materials | Oxazolidine-modified nanoparticles | Stimuli-responsive photoluminescence (acidochromism, solvatochromism). researchgate.net | Chemosensors, anti-counterfeiting inks, bioimaging. researchgate.net |

Integration with Flow Chemistry and Automated Synthetic Platforms

The shift towards more efficient and scalable chemical synthesis has led to the increasing adoption of flow chemistry and automated platforms. These technologies offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for rapid reaction optimization and on-demand synthesis.

The synthesis of oxazolidinone derivatives has been successfully translated to continuous flow systems. rsc.org For example, a polystyrene-supported organocatalyst has been used in a packed-bed reactor for the continuous synthesis of 2-substituted oxazolidinones from epoxy amines and CO2. rsc.org This setup allowed for the stable production of a library of compounds over an extended period without significant loss of catalytic activity. rsc.org

Automated flow reactors provide a platform for the rapid screening of reaction parameters, such as temperature, pressure, and reagent stoichiometry, to quickly identify optimal conditions. durham.ac.uknih.govsoci.org This is particularly valuable for medicinal chemistry applications where the rapid synthesis of libraries of related compounds is often required. The integration of online analytics, such as LC/MS, allows for real-time monitoring of reaction progress and product purity. soci.org

Flow chemistry can also enable the use of reaction conditions that are difficult or unsafe to achieve in batch reactors. For instance, high temperatures and pressures can be safely employed in microreactors, potentially accelerating reaction rates and improving yields. mdpi.comnih.gov The development of fully automated, multipurpose flow reactors facilitates the on-demand synthesis of key building blocks and small compound libraries, streamlining the drug discovery and development process. durham.ac.uknih.gov

A comparison of batch versus flow synthesis for oxazolidine derivatives is provided below:

| Parameter | Batch Synthesis | Flow Synthesis |

| Scalability | Often requires re-optimization for scale-up. | More straightforward scaling by running the reactor for longer or using parallel reactors. soci.org |

| Safety | Handling of hazardous intermediates or exothermic reactions can be risky at scale. | Improved safety due to small reaction volumes and excellent heat transfer. soci.org |

| Optimization | Time-consuming, one-at-a-time parameter variation. | Rapid optimization through automated screening of multiple parameters. durham.ac.uknih.gov |

| Reproducibility | Can be variable due to challenges in controlling mixing and temperature. | High reproducibility due to precise control over reaction parameters. |

| Integration | Integration with online analytics can be complex. | Readily integrated with online monitoring and automated purification systems. rsc.orgsoci.org |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural identity of Oxazolidinylmethyl alcohol in synthetic samples?

- Methodology : Employ chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with internal standards. Compare retention times of the sample against a certified reference standard. For quantitative purity assessment, integrate peak areas and ensure values fall within 90.0–102.0% of the target compound, with residual peaks attributed to related alcohols .

- Data Interpretation : Use spectral data (e.g., NMR, IR) to cross-validate structural features. Discrepancies in retention times or unexpected peaks may indicate impurities or isomerization.

Q. How can researchers optimize acetylation conditions for synthesizing this compound derivatives?

- Experimental Design :

- Reagent Selection : Use acetyl chloride as an acylating agent, which has demonstrated >90% yields for secondary alcohols in similar systems .

- Reaction Parameters : Optimize temperature (25–60°C), solvent polarity (e.g., dichloromethane), and stoichiometry (1:1.2 molar ratio of alcohol to acetyl chloride). Monitor progress via TLC or GC.

- Yield Enhancement : Short reaction times (30–60 minutes) reduce side reactions, as shown in comparative studies for allylic and benzylic alcohols .

Q. What are the critical considerations for designing stability studies on this compound under varying environmental conditions?

- Protocol Development :

- Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Sample at intervals (e.g., 0, 7, 14 days) and analyze via HPLC for degradation products.

- Controls : Include inert atmosphere (N₂) and dark storage as baseline conditions. Reference formaldehyde stability protocols, which emphasize controlled environmental chambers and validated analytical thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data in the characterization of this compound derivatives?

- Analytical Strategies :

- Multi-Technique Validation : Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm ambiguous signals. For example, overlapping NMR peaks may require 2D-COSY or HSQC experiments.

- Systematic Review : Apply data extraction frameworks to compare findings across studies, ensuring alignment with prior validated measurements (e.g., chromatographic identity thresholds ). Discrepancies may arise from solvent artifacts or tautomeric forms.

Q. What methodologies are suitable for investigating the mechanistic pathway of this compound in catalytic reactions?

- Mechanistic Probes :

- Isotopic Labeling : Use deuterated solvents or ¹⁸O-labeled reagents to track oxygen transfer in esterification or oxidation reactions.

- Kinetic Studies : Perform time-resolved monitoring of intermediate species via in-situ FTIR or Raman spectroscopy. Reference acetylation studies that correlate reaction rates with steric effects in secondary alcohols .

Q. How should researchers design validation studies for novel synthetic routes to this compound?

- Validation Framework :

- Comparative Analysis : Benchmark against established routes using metrics like atom economy, yield, and enantiomeric excess (if applicable).

- Cross-Referencing : Use systematic review protocols to identify gaps in existing literature, such as incomplete toxicity profiles or unverified scalability claims. Follow data extraction standards, including dual-reviewer verification to minimize bias .

Methodological Resources

- Chromatographic Standards : USP monographs for alcohol quantification .

- Reaction Optimization : Tables detailing acetylation yields for structural analogs (e.g., 2-butanol: 85%, benzylic alcohols: 92% ).

- Data Validation : Covidence-based screening workflows for reconciling conflicting datasets .

Note: All methodologies adhere to academic writing standards for experimental rigor, including detailed procedural replication and proper citation formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.